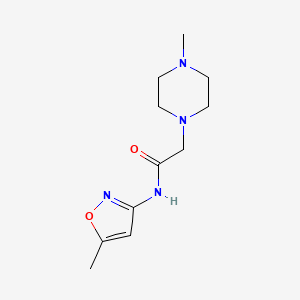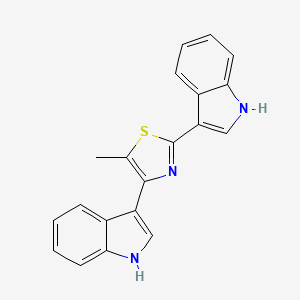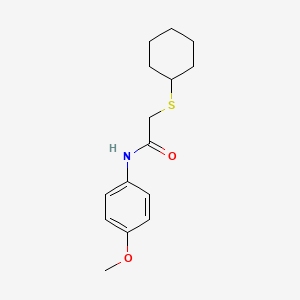
N-(5-methyl-3-isoxazolyl)-2-(4-methyl-1-piperazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
"N-(5-methyl-3-isoxazolyl)-2-(4-methyl-1-piperazinyl)acetamide" is a compound that may be of interest in various fields of chemistry and biology due to its structural components. Compounds with isoxazole and piperazine motifs have been explored for various biological activities, including antitumor, antimicrobial, and potential pharmacological applications.
Synthesis Analysis
The synthesis of compounds related to isoxazoles often involves multi-step reactions starting from simple precursors. For instance, isoxazoline compounds can be synthesized through nucleophilic substitution reactions, utilizing chloroacetyl chloride and substituted benzene sulfonyl chloride, indicating the versatility of approaches for synthesizing isoxazole derivatives (Qi Hao-fei, 2011).
Molecular Structure Analysis
The molecular structure of isoxazolyl-piperazinyl derivatives is crucial for their biological activity. Structural characterization typically involves spectroscopic methods such as 1H NMR and MS. For example, the detailed structural analysis of similar compounds has been essential in confirming their synthesis and guiding further modifications for desired biological activities (Zhilin Wu et al., 2017).
Chemical Reactions and Properties
Isoxazole and piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing functional groups that can modulate biological activity. The chemical reactivity of such compounds is influenced by their functional groups, which can be strategically modified to enhance specific properties or activities (S. Mehta et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and stability, are critical for their practical application. Incorporating piperazine units has been shown to significantly improve the aqueous solubility and oral absorption of related compounds, highlighting the importance of structural modifications in optimizing physical properties for potential therapeutic use (K. Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity, of isoxazolyl-piperazinyl compounds can be tailored for specific targets. For example, antimicrobial and anticancer activities have been observed in compounds with similar structural frameworks, suggesting that the isoxazole and piperazine components play significant roles in their biological activities (Rahul V. Patel & S. W. Park, 2015).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-9-7-10(13-17-9)12-11(16)8-15-5-3-14(2)4-6-15/h7H,3-6,8H2,1-2H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWFWPKGFNEACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)
![4-{4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5631489.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-(1H-imidazol-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631502.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5631510.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5631537.png)
![1-(3-{[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5631552.png)
![(3aR*,9bR*)-2-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5631555.png)
![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5631570.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5631576.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-(2-isopropyl-1H-imidazol-1-yl)-N-methylpropanamide](/img/structure/B5631584.png)